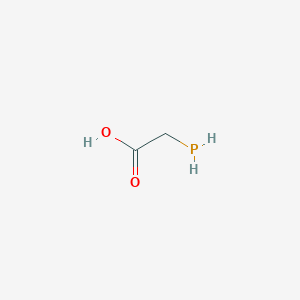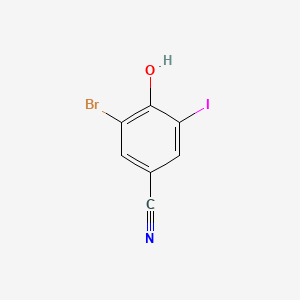
9-(2-(Dimethylamino)ethyl)-2-methoxy-1-methylcarbazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2-(Dimethylamino)ethyl)-2-methoxy-1-methylcarbazole hydrochloride is a chemical compound with a complex structure that includes a carbazole core substituted with a dimethylaminoethyl group and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-(Dimethylamino)ethyl)-2-methoxy-1-methylcarbazole hydrochloride typically involves multiple steps. One common method starts with the carbazole core, which is then functionalized through a series of reactions. The introduction of the dimethylaminoethyl group can be achieved through nucleophilic substitution reactions, while the methoxy group is often introduced via methylation reactions. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization and chromatography are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
9-(2-(Dimethylamino)ethyl)-2-methoxy-1-methylcarbazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced carbazole derivatives.
Substitution: The dimethylaminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of substituted carbazole derivatives.
Applications De Recherche Scientifique
9-(2-(Dimethylamino)ethyl)-2-methoxy-1-methylcarbazole hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of dyes, pigments, and other materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 9-(2-(Dimethylamino)ethyl)-2-methoxy-1-methylcarbazole hydrochloride involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with receptors or enzymes, leading to modulation of their activity. The methoxy group may also play a role in enhancing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A related compound used in polymer chemistry.
2-(Dimethylamino)ethyl chloride hydrochloride: Another similar compound with applications in organic synthesis.
Uniqueness
9-(2-(Dimethylamino)ethyl)-2-methoxy-1-methylcarbazole hydrochloride is unique due to its specific substitution pattern on the carbazole core, which imparts distinct chemical and biological properties. Its combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
41734-90-1 |
|---|---|
Formule moléculaire |
C18H23ClN2O |
Poids moléculaire |
318.8 g/mol |
Nom IUPAC |
2-(2-methoxy-1-methylcarbazol-9-yl)ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C18H22N2O.ClH/c1-13-17(21-4)10-9-15-14-7-5-6-8-16(14)20(18(13)15)12-11-19(2)3;/h5-10H,11-12H2,1-4H3;1H |
Clé InChI |
ZOZRWOJPFSHKRN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1N(C3=CC=CC=C23)CC[NH+](C)C)OC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,5-Tris-[3,5-(dicarboxy)phenoxymethyl]benzene](/img/structure/B13748204.png)
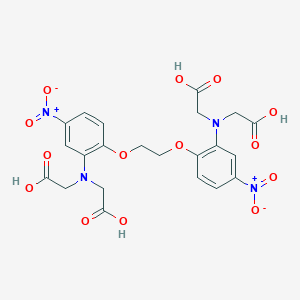
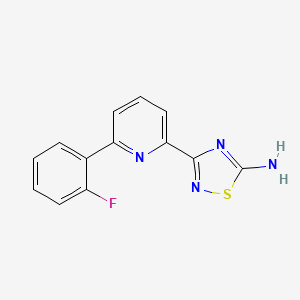
![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid,3-hydroxy-8-oxo-7-[(phenylacetyl)amino]-,(4-methoxyphenyl)methyl ester,(6R,7R)-(9ci)](/img/structure/B13748213.png)

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(2-hydroxyethyl)methylamino]-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B13748220.png)
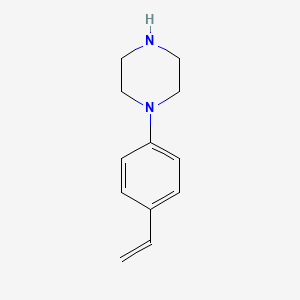
![4-[4-(4-aminophenyl)-2,5-bis(ethylsulfanylmethyl)phenyl]aniline](/img/structure/B13748229.png)



